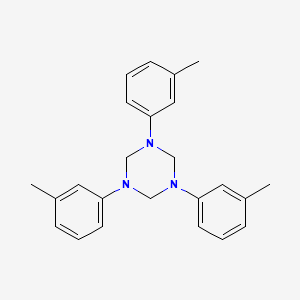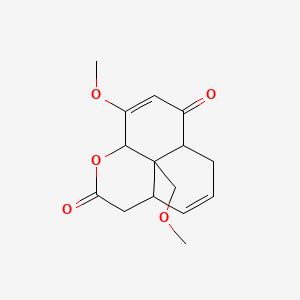
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound that belongs to the class of naphthopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyran derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyran ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of methoxy and methoxymethyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthopyran derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Appropriate solvents like dichloromethane or ethanol to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to their diverse pharmacological effects.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthopyran derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthopyran derivatives can be compared with other similar compounds such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory effects.
Chromones: Investigated for their potential therapeutic applications.
Uniqueness
The uniqueness of naphthopyran derivatives lies in their specific structural features and the diverse range of chemical reactions they can undergo. This makes them valuable in various scientific and industrial applications.
Conclusion
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-, (3aalpha,6abeta,9abeta,9balpha)- is a complex and versatile compound with significant potential in various fields. Further research and detailed studies are required to fully understand its properties and applications.
Propriétés
Numéro CAS |
104199-23-7 |
|---|---|
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
12-methoxy-13-(methoxymethyl)-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C15H18O5/c1-18-8-15-9-4-3-5-10(15)11(16)7-12(19-2)14(15)20-13(17)6-9/h3-4,7,9-10,14H,5-6,8H2,1-2H3 |
Clé InChI |
NLNLJUJHGJDQKK-UHFFFAOYSA-N |
SMILES canonique |
COCC12C3CC=CC1CC(=O)OC2C(=CC3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


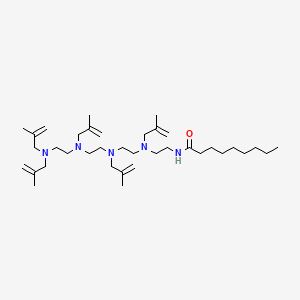

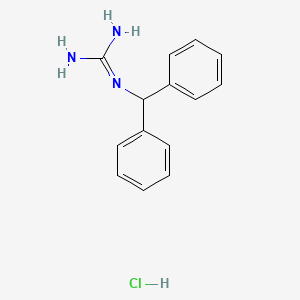
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
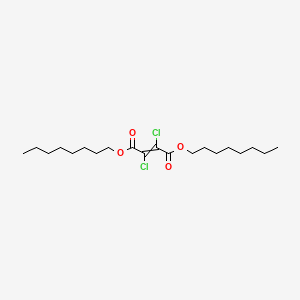
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
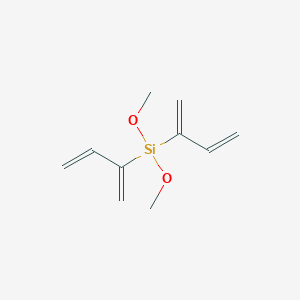
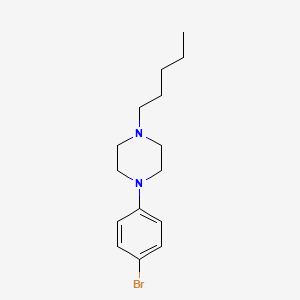
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)

